Substituted androstanes as aromatase inhibitors
Russian Chemical Reviews Pub Date: DOI: 10.1070/RC1998v067n11ABEH000427
Abstract
The synthesis and structure–activity relationships of inhibitors of steroid aromatase which catalyses the last stage of a multistep biotransformation of cholesterol into estrogens, viz., aromatisation of C19-steroids into C18-phenolic steroids, are discussed. Compounds of the androstane series which are structurally related to the natural substrate, viz., androst-4-ene-3,17-dione, are the subjects of consideration. The review encompasses problems of synthesis of various substituted androstanes and their aromatase-inhibiting activities and structural requirements for selective specific aromatase inhibitors based on in vitro and in vivo structure–activity studies of compounds synthesised, their biological properties and the results of clinical trials. Special attention is paid to practical applications of aromatase inhibitors in the treatment of hormone-dependent mammary and ovarian tumours as well as benign prostatic tumours. In writing this report, the author has used all the information currently available in the chemical, biochemical, endocrinological and medicinal literature as well as in patents. The bibliography includes 173 references.
Recommended Literature
- [1] A review of MBE grown 0D, 1D and 2D quantum structures in a nanowire
- [2] Metal-free tandem reactions of 2-iodoaryl ynones with sodium azide for the synthesis of benzoisoxazole containing 1,2,3-triazoles†
- [3] Levels of synthetic musk compounds in municipal wastewater for potential estimation of biota exposure in receiving waters
- [4] Surface-enhanced Raman spectroscopy (SERS) nanoprobes for ratiometric detection of cancer cells†
- [5] Inside front cover
- [6] Hydrodealkoxylation reactions of silyl ligands at platinum: reactivity of SiH3 and SiH2Me complexes†
- [7] Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediesters: efficient and diastereoselective synthesis of multisubstituted pyrrolidines†
- [8] Photochemistry in a capsule: controlling excited state dynamics via confinement
- [9] Interaction effects and superconductivity signatures in twisted double-bilayer WSe2†
- [10] Imides: forgotten players in the Ugi reaction. One-pot multicomponent synthesis of quinazolinones†